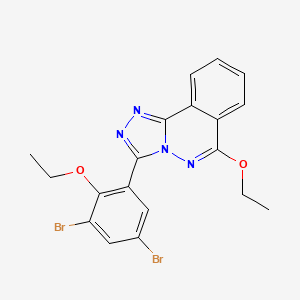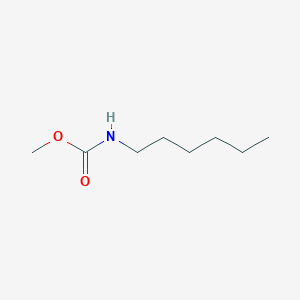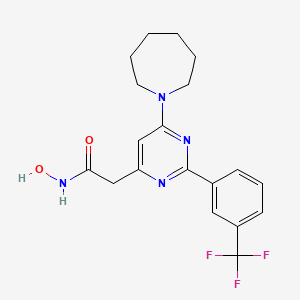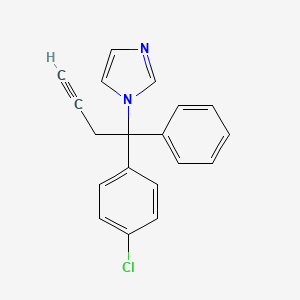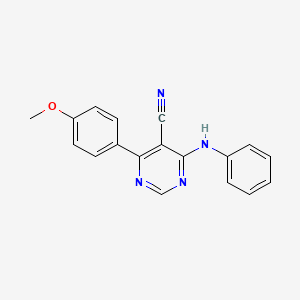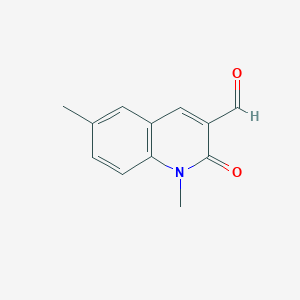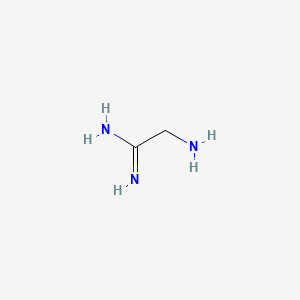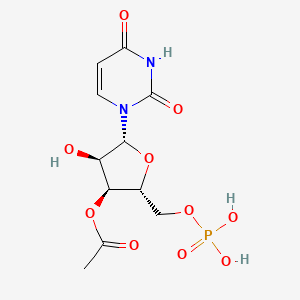
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with urea under basic conditions, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The process can be optimized to improve yield and selectivity, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: This compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
4-Amino-2,6-dimethoxypyrimidine: Used in the synthesis of sulfa drugs.
2-Amino-4,6-dihydroxypyrimidine: Investigated for its antiviral properties.
5-Aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters: Known for their anti-inflammatory activities
Uniqueness
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
76480-61-0 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3,(H2,10,11,12) |
InChI 键 |
MGHTWZCCZGOZFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


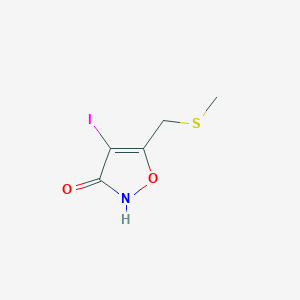
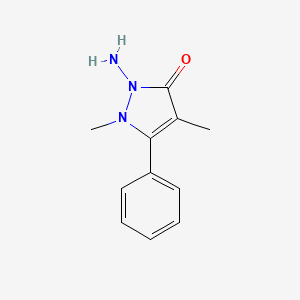

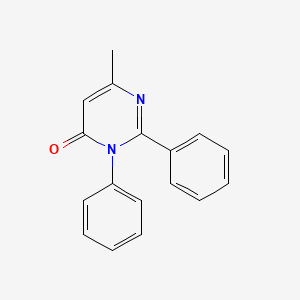

![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
